8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one
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Overview
Description
8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is of interest due to its unique structure, which combines a chromone core with diethylaminomethyl and methoxyphenoxy substituents, potentially imparting distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic compounds with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol reacts with a halogenated chromone derivative.
Attachment of the Diethylaminomethyl Group: The diethylaminomethyl group can be introduced through Mannich reaction, where the chromone derivative reacts with formaldehyde and diethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydrochromone derivatives.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxyl and methoxy groups may facilitate binding to specific enzymes or receptors, modulating their activity. Additionally, the diethylaminomethyl group may enhance the compound’s ability to penetrate cellular membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one: Known for its lipid-lowering effects in hepatocytes.
4-Methoxy-2H-chromen-2-one: A simpler chromone derivative with potential biological activities.
Uniqueness
8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one is unique due to the presence of the diethylaminomethyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other chromone derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-22(5-2)12-17-18(23)11-10-16-20(24)19(13-26-21(16)17)27-15-8-6-14(25-3)7-9-15/h6-11,13,23H,4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHQMAXQZWJMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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